molecular formula C8H12N2O2 B15356224 1-acetyl-3,6-dihydro-2H-pyridine-5-carboxamide

1-acetyl-3,6-dihydro-2H-pyridine-5-carboxamide

Cat. No.: B15356224
M. Wt: 168.19 g/mol
InChI Key: DYHUJZXKTWLMCU-UHFFFAOYSA-N
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Description

1-Acetyl-3,6-dihydro-2H-pyridine-5-carboxamide is a chemical compound belonging to the class of pyridine derivatives Pyridine is a basic heterocyclic organic compound similar to benzene but with one methine group replaced by a nitrogen atom

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the acylation of 3,6-dihydro-2H-pyridine-5-carboxamide with acetyl chloride in the presence of a suitable base such as triethylamine.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow chemistry techniques to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and enhance efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Halogenated pyridines and other functionalized derivatives.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.

  • Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

  • Indole Derivatives: Similar to indole derivatives, 1-acetyl-3,6-dihydro-2H-pyridine-5-carboxamide has diverse biological activities.

  • Imidazole Derivatives: Like imidazole derivatives, it is used in the synthesis of functional molecules.

  • Pyridine Derivatives: It shares common structural features with other pyridine derivatives, making it useful in various chemical reactions.

Comparison with Similar Compounds

  • Indole-3-acetic acid

  • Imidazole

  • Other pyridine derivatives

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

1-acetyl-3,6-dihydro-2H-pyridine-5-carboxamide

InChI

InChI=1S/C8H12N2O2/c1-6(11)10-4-2-3-7(5-10)8(9)12/h3H,2,4-5H2,1H3,(H2,9,12)

InChI Key

DYHUJZXKTWLMCU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC=C(C1)C(=O)N

Origin of Product

United States

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